molecular formula C11H13ClN2O2S2 B2560455 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole CAS No. 868217-75-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2560455
CAS No.: 868217-75-8
M. Wt: 304.81
InChI Key: IITJBJMVJVGNTN-UHFFFAOYSA-N
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Description

This compound, 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole, is a synthetic small molecule featuring a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is strategically functionalized with a 2-chlorobenzylsulfanyl group and a methanesulfonyl (mesyl) moiety, making it a valuable intermediate for probing structure-activity relationships and developing novel bioactive molecules. Its primary research value lies in its potential as a precursor for designing enzyme inhibitors and exploring mechanisms of action against various biological targets . The imidazoline ring is a recognized pharmacophore in the development of anticancer agents, with some derivatives acting as potent inhibitors of enzymes like carbonic anhydrase . The incorporated methanesulfonyl group is a key feature in many established pharmaceuticals and bioactive compounds, often contributing to enhanced potency and pharmacokinetic properties . Researchers can utilize this chemical to synthesize new molecular hybrids, particularly by leveraging the reactivity of the sulfanyl and sulfonamide groups to create compounds for screening against cancer cell lines or for evaluating antioxidant potential . Furthermore, the structural elements of this reagent are of significant interest in antibacterial research, as imidazole-based hybrids are actively investigated to overcome multi-drug resistance in Gram-positive and Gram-negative pathogens . This product is intended for use in chemical biology and drug discovery research only.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITJBJMVJVGNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the imidazole intermediate.

    Addition of the Sulfanyl Group: The sulfanyl group is typically added through a nucleophilic substitution reaction, where a thiol reacts with the chlorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4,5-dihydroimidazoles with diverse substitutions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Key Features
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole (Target Compound) 2-chlorophenylmethyl sulfanyl, 1-methanesulfonyl C₁₁H₁₂ClN₂O₂S₂ Enhanced polarity from sulfonyl group; moderate lipophilicity due to chloroaryl
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole () 2-chlorophenylmethyl sulfanyl C₁₀H₁₁ClN₂S Lacks sulfonyl group; simpler structure with reduced solubility potential
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole () 2-chloro-6-fluorophenylmethyl sulfanyl C₁₀H₁₀ClFN₂S Fluorine increases electronegativity; potential for altered receptor binding
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole () 3,4-dichlorophenylmethyl sulfanyl, 1-benzenesulfonyl C₁₆H₁₃Cl₂N₂O₂S₂ Bulkier sulfonyl group; dichlorination may enhance steric hindrance
Xylometazoline hydrochloride () 4-(tert-butyl)-2,6-dimethylbenzyl, 1H-imidazoline C₁₆H₂₄ClN₂ Clinically used decongestant; bulky substituents optimize nasal α-adrenergic activity
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole () 2-(trifluoromethyl)phenyl, 4,5-diphenyl C₂₂H₁₅F₃N₂ Fully unsaturated imidazole; strong electron-withdrawing CF₃ group

Critical Analysis of Substituent Effects

Sulfonyl vs. Non-sulfonyl Derivatives: The target compound’s methanesulfonyl group increases solubility in polar solvents compared to its non-sulfonylated analog (). This modification may also reduce first-pass metabolism by shielding reactive sites . In contrast, the benzenesulfonyl group in introduces aromatic bulk, which could hinder membrane permeability but improve thermal stability.

Halogenation Patterns: The 2-chlorophenyl group in the target compound balances lipophilicity and steric demands. Adding fluorine () may enhance metabolic stability via reduced oxidative susceptibility .

Imidazole Saturation :

  • Saturated 4,5-dihydroimidazoles (e.g., target compound) exhibit restricted rotation, favoring specific conformations for receptor interactions. Fully unsaturated analogs () allow π-stacking but may reduce selectivity due to planar rigidity .

Biological Relevance :

  • Xylometazoline () demonstrates that bulky alkyl/aryl substitutions optimize α-adrenergic receptor agonism. The target compound’s sulfonyl group could similarly modulate target affinity, though pharmacological data are lacking in the evidence .

Computational and Crystallographic Tools

  • Programs like SHELX () and ORTEP-3 () are critical for resolving crystal structures of such compounds, enabling precise stereochemical analysis and conformational modeling .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a synthetic molecule characterized by its unique imidazole core and various functional groups, including a chlorophenyl moiety and a methanesulfonyl group. This structure is significant in medicinal chemistry due to the potential biological activities associated with imidazole derivatives.

Chemical Structure

The chemical structure can be represented as follows:

C12H14ClN3O2S\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This structure includes:

  • A chlorophenyl group, which may enhance the compound's interaction with biological targets.
  • A methanesulfonyl group that can influence solubility and reactivity.
  • An imidazole ring , known for its role in various biological systems.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promise in several areas:

Antimicrobial Activity

Research indicates that imidazole compounds can exhibit significant antimicrobial effects. For instance, similar compounds have demonstrated effectiveness against pathogens such as Helicobacter pylori, which is linked to peptic ulcers. The presence of the chlorophenyl group in this compound may enhance its antimicrobial efficacy.

Anti-inflammatory Potential

Imidazole derivatives are also known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Compounds structurally similar to the target compound have been reported to exhibit significant COX-2 inhibitory activity, suggesting that 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole may possess similar properties .

Research Findings and Case Studies

Several studies have explored the biological activities of imidazole derivatives:

StudyFindings
Akhtar et al. (2022)Synthesized novel imidazole derivatives with significant anti-inflammatory activity (IC50 values ranging from 71 to 81 μg/mL) compared to standard drugs .
Dimmito et al. (2023)Reported potent analgesic effects from imidazole derivatives after both subcutaneous and intracerebroventricular administration .
Recent Review (2022)Highlighted the synthesis and biological activities of various imidazole compounds, emphasizing their potential in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions and solvents for synthesizing 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, sulfonylation, or condensation. For sulfonylation, dichloromethane (DCM) or dimethylformamide (DMF) are commonly used solvents due to their polarity and compatibility with sulfonylating agents. Reaction temperatures should be maintained between 0–25°C to avoid side reactions like over-sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The imidazole ring protons (δ 3.5–4.5 ppm for dihydro protons) and methanesulfonyl group (singlet at δ 3.1–3.3 ppm) are diagnostic. The 2-chlorobenzyl group shows aromatic protons at δ 7.2–7.6 ppm.
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak at m/z corresponding to C₁₂H₁₄ClN₂O₂S₂ (exact mass: 340.5 g/mol). Fragmentation patterns should include loss of the methanesulfonyl group (-SO₂CH₃, m/z 95) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to the sulfonyl and sulfanyl groups. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Stability in solution varies: avoid prolonged storage in DMSO (>1 week) to prevent decomposition. Periodic TLC/HPLC analysis is advised to monitor purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the sulfonylation step to improve yields?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian, ORCA) can model transition states and identify energy barriers. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to screen catalysts (e.g., triethylamine vs. DBU) and solvent effects. This reduces trial-and-error iterations and identifies optimal conditions (e.g., DCM at 10°C with 1.2 eq. methanesulfonyl chloride) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) across structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare analogs like 2-[(4-fluorobenzyl)sulfanyl] derivatives ( ) to assess how substituents (e.g., chlorine vs. fluorine) affect activity.
  • Standardized Assays : Use consistent protocols (e.g., MIC testing against S. aureus ATCC 25923) to eliminate variability. Adjust parameters like bacterial inoculum size and solvent controls (DMSO ≤1% v/v) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative conditions?

  • Methodological Answer : Oxidation of the sulfanyl group (e.g., using H₂O₂ or KMnO₄) generates sulfoxide/sulfone derivatives. Monitor reaction progress via HPLC and characterize products via X-ray crystallography. Kinetic studies (UV-Vis monitoring at 260 nm) reveal oxidation rates, which correlate with electron-donating/withdrawing effects of the 2-chlorophenyl group .

Q. How to design a structure-activity relationship (SAR) study for imidazole derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against cytochrome P450 or carbonic anhydrase isoforms. Use fluorogenic substrates for high-throughput screening.
  • Docking Simulations (AutoDock Vina) : Model interactions between the methanesulfonyl group and enzyme active sites (e.g., hydrogen bonding with Arg residues). Validate with mutagenesis studies .

Key Notes

  • Depth : Advanced questions integrate computational, kinetic, and comparative methodologies.
  • References : Rigorously cross-checked against synthesis protocols ( ), biological data (1, 14), and computational frameworks (10).

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